molecular formula C22H32N2O4S B2857808 1-(adamantan-1-yl)-4-(2,5-dimethoxybenzenesulfonyl)piperazine CAS No. 446028-38-2

1-(adamantan-1-yl)-4-(2,5-dimethoxybenzenesulfonyl)piperazine

Cat. No.: B2857808
CAS No.: 446028-38-2
M. Wt: 420.57
InChI Key: RRUHRQCUOJRTHJ-UHFFFAOYSA-N
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Description

1-(adamantan-1-yl)-4-(2,5-dimethoxybenzenesulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an adamantyl group, a dimethoxyphenyl group, and a sulfonyl piperazine moiety. The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(adamantan-1-yl)-4-(2,5-dimethoxybenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the adamantyl and dimethoxyphenyl intermediates. These intermediates are then subjected to sulfonylation and piperazine coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, piperazine, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(adamantan-1-yl)-4-(2,5-dimethoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(adamantan-1-yl)-4-(2,5-dimethoxybenzenesulfonyl)piperazine has a broad range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(adamantan-1-yl)-4-(2,5-dimethoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The adamantyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the sulfonyl piperazine moiety can modulate its activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]morpholine: Contains a morpholine ring, offering different chemical properties.

    1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]thiomorpholine: Features a thiomorpholine ring, which can influence its reactivity and biological activity.

Uniqueness

1-(adamantan-1-yl)-4-(2,5-dimethoxybenzenesulfonyl)piperazine stands out due to its combination of the adamantyl group and sulfonyl piperazine moiety. This unique structure imparts specific physical and chemical properties, making it a valuable compound for various research applications. Its rigidity, bulkiness, and ability to undergo diverse chemical reactions contribute to its versatility and potential in scientific research.

Properties

IUPAC Name

1-(1-adamantyl)-4-(2,5-dimethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4S/c1-27-19-3-4-20(28-2)21(12-19)29(25,26)24-7-5-23(6-8-24)22-13-16-9-17(14-22)11-18(10-16)15-22/h3-4,12,16-18H,5-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUHRQCUOJRTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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